molecular formula C18H17ClN2O4S B3533545 4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid CAS No. 532420-88-5

4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

Cat. No.: B3533545
CAS No.: 532420-88-5
M. Wt: 392.9 g/mol
InChI Key: CBWHMVQVLIPKJB-UHFFFAOYSA-N
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Description

4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a complex organic compound with the molecular formula C18H17ClN2O4S and a molecular weight of 392.86 . This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid core, a propan-2-yloxy phenyl group, and a carbamothioyl linkage.

Preparation Methods

The synthesis of 4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves multiple steps, typically starting with the preparation of the core benzoic acid structure. The synthetic route may include:

    Formation of the benzoic acid core: This can be achieved through various methods, such as Friedel-Crafts acylation.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the propan-2-yloxy phenyl group: This step may involve etherification reactions.

    Formation of the carbamothioyl linkage: This can be achieved through reactions involving thiourea derivatives.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has various applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro group and the carbamothioyl linkage may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid include other chloro-substituted benzoic acids and compounds with carbamothioyl linkages. Some examples are:

  • 4-chloro-3-nitrobenzoic acid
  • 4-chloro-3-aminobenzoic acid
  • 3-(propan-2-yloxy)benzoic acid

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)21-18(26)20-15-9-12(17(23)24)6-7-14(15)19/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWHMVQVLIPKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361678
Record name STK101636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532420-88-5
Record name STK101636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
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4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
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4-chloro-3-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
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